molecular formula C21H17NO4 B5119001 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B5119001
M. Wt: 347.4 g/mol
InChI Key: NJNGTJILAMNISW-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzamide structure, along with a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the following steps:

  • Formation of the Dibenzofuran Moiety: : The dibenzofuran structure can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired furan ring.

  • Attachment of the Methoxy Group: : The methoxy group is introduced through a methylation reaction, where a methoxy donor such as dimethyl sulfate or methyl iodide is used in the presence of a base like potassium carbonate.

  • Formation of the Benzamide Structure: : The benzamide structure is formed by reacting the dibenzofuran derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups or further oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the original compound.

    Reduction: Amines or reduced derivatives of the benzamide structure.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide
  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is unique due to its specific combination of a methoxy-substituted benzamide structure with a dibenzofuran moiety. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

3-methoxy-N-(2-methoxydibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-24-14-7-5-6-13(10-14)21(23)22-17-12-19-16(11-20(17)25-2)15-8-3-4-9-18(15)26-19/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNGTJILAMNISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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